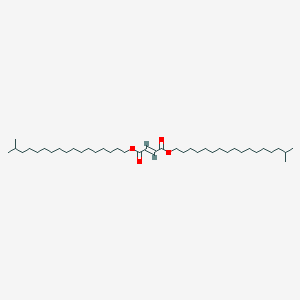

Diisostearyl fumarate

Description

Properties

CAS No. |

113431-53-1 |

|---|---|

Molecular Formula |

C40H76O4 |

Molecular Weight |

621 g/mol |

IUPAC Name |

bis(16-methylheptadecyl) (E)-but-2-enedioate |

InChI |

InChI=1S/C40H76O4/c1-37(2)31-27-23-19-15-11-7-5-9-13-17-21-25-29-35-43-39(41)33-34-40(42)44-36-30-26-22-18-14-10-6-8-12-16-20-24-28-32-38(3)4/h33-34,37-38H,5-32,35-36H2,1-4H3/b34-33+ |

InChI Key |

UNZOESWLBMZBEY-JEIPZWNWSA-N |

SMILES |

CC(C)CCCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCCCC(C)C |

Isomeric SMILES |

CC(C)CCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCCCCCCCCCC(C)C |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCCCC(C)C |

Other CAS No. |

113431-53-1 |

Origin of Product |

United States |

Foundational & Exploratory

Diisostearyl Fumarate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

Diisostearyl fumarate (B1241708) is a large, complex ester with properties that are primarily dictated by its molecular structure. The long, branched isostearyl chains contribute to its liquid state at room temperature, its high oxidative and thermal stability, and its emollient characteristics.[1]

General and Chemical Properties

A summary of the general and chemical properties of diisostearyl fumarate is presented in Table 1.

| Property | Value | Source |

| CAS Number | 113431-53-1 | [1][2] |

| Molecular Formula | C40H76O4 | [1][2] |

| Molecular Weight | 621.03 g/mol | [2] |

| IUPAC Name | bis(16-methylheptadecyl) (E)-but-2-enedioate | [1] |

| Synonyms | Pelemol DISF, Schercemol DISF, Schercemol DISF ester, 2-Butenedioic acid (E)-,diisooctadecyl ester | [2] |

| Physical Form | Liquid | [1] |

| Solubility | Soluble in DMSO and Methanol.[3] Insoluble in water. |

Thermal and Physical Properties

Specific quantitative data for the thermal and physical properties of this compound are not widely published. Table 2 provides available qualitative information and comparative data from related compounds to offer a likely range for these properties.

| Property | Value | Notes | Source |

| Melting Point | Not available | Differential Scanning Calorimetry (DSC) of related fumarate esters shows melting transitions in the range of ~50–70°C.[1] For comparison, the melting point of Dimethyl fumarate is 102-106 °C[4] and Diisobutyl fumarate is 8 °C.[5][6] | [1][4][5][6] |

| Boiling Point | Not available | Higher molecular weight esters like this compound are expected to have a high boiling point and low volatility.[1] For comparison, the boiling point of Dimethyl fumarate is 192-193 °C[4] and Diisobutyl fumarate is 249 °C.[5] | [1][4][5] |

| Density | Not available | ||

| Viscosity | Low viscosity | The branched isostearyl chains contribute to low viscosity and excellent flow properties.[1] Higher molecular weight esters generally exhibit greater viscosity.[1] | [1] |

| Pour Point | Low | The molecular structure with bulky, branched chains prevents crystallization, leading to a low pour point.[1] | [1] |

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the esterification of fumaric acid with isostearyl alcohol.[1]

Reaction Scheme:

Fumaric Acid + 2 Isostearyl Alcohol --(Acid Catalyst, Heat)--> this compound + 2 H2O

General Protocol:

-

Reactants: Fumaric acid and isostearyl alcohol are the primary reactants.

-

Catalyst: An acid catalyst, such as sulfuric acid, is typically used to facilitate the reaction.[1]

-

Temperature: The reaction is carried out under controlled temperatures, generally in the range of 80–120°C.[1]

-

Reaction Monitoring: The progress of the reaction can be monitored by measuring the amount of water produced or by analyzing the reaction mixture using techniques like Thin Layer Chromatography (TLC).

-

Purification: Post-synthesis, the product is purified to remove any unreacted starting materials, catalyst, and byproducts. Purification methods may include washing, neutralization, and distillation under reduced pressure. Purity is often assessed using High-Performance Liquid Chromatography (HPLC) for residual reactants and Gas Chromatography (GC) for volatile byproducts.[1]

Characterization and Quality Control

A variety of analytical techniques are employed to confirm the structure and purity of the synthesized this compound.

2.2.1. Spectroscopic Methods

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule. Key characteristic peaks include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the formation of the ester bonds and the presence and structure of the isostearyl chains.[1]

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule, confirming the chemical formula C40H76O4.[1]

2.2.2. Thermal Analysis

2.2.3. Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product by separating it from any non-volatile impurities and unreacted starting materials.[1]

-

Gas Chromatography (GC): Employed to detect and quantify any volatile byproducts or residual solvents from the synthesis process.[1]

Visualization of Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and quality control of this compound.

Caption: Synthesis and Quality Control Workflow for this compound.

Applications and Research Interest

This compound's primary applications are in the cosmetics industry, where it functions as a non-greasy emollient and skin-conditioning agent.[7] Its ability to provide a smooth skin feel and its stability make it suitable for a variety of formulations. In the field of materials science, it is investigated as a plasticizer for polymers like PVC and as a high-performance lubricant, owing to its excellent thermal and oxidative stability.[1] For drug development professionals, its properties as a stable, non-greasy vehicle may be of interest for topical and transdermal delivery systems, although this application is less documented.

Conclusion

This compound is a specialty chemical with a unique combination of properties derived from its high molecular weight and branched structure. While a comprehensive set of quantitative physicochemical data is not yet publicly available, the existing information on its synthesis, qualitative properties, and analytical characterization provides a strong foundation for its application in research and development. Further studies to determine its precise physical and thermal properties would be beneficial for expanding its use in various technical fields.

References

- 1. This compound | High-Purity Ester for Research [benchchem.com]

- 2. This compound | CAS#:113431-53-1 | Chemsrc [chemsrc.com]

- 3. search.library.brandeis.edu [search.library.brandeis.edu]

- 4. Dimethyl fumarate 97 624-49-7 [sigmaaldrich.com]

- 5. 7283-69-4 CAS MSDS (Diisobutyl fumarate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. labsolu.ca [labsolu.ca]

- 7. cosmileeurope.eu [cosmileeurope.eu]

Spectroscopic Analysis and Interpretation of Diisostearyl Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisostearyl fumarate (B1241708) is a diester of fumaric acid and isostearyl alcohol, finding applications in cosmetics and potentially in drug delivery systems as an emollient and skin conditioning agent.[1] A thorough understanding of its molecular structure is paramount for its application and quality control. This technical guide provides a comprehensive overview of the spectroscopic analysis of Diisostearyl fumarate, detailing the interpretation of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to facilitate the replication of these analyses.

Molecular Structure and Properties

This compound is a large, nonpolar molecule with the chemical formula C₄₀H₇₆O₄ and a molecular weight of approximately 621.03 g/mol .[2] Its structure consists of a central fumarate core with a trans-configured carbon-carbon double bond, esterified with two branched isostearyl alcohol chains. This structure imparts significant steric hindrance, leading to its properties as a liquid with good flow characteristics.[3]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. The ¹H and ¹³C NMR chemical shifts are estimated based on the known values for the fumarate core and isostearyl alcohol.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~6.84 | s | -CH=CH- (Fumarate) |

| ~4.15 | t | -O-CH₂- (Ester) |

| ~1.65 | m | -O-CH₂-CH₂- |

| ~1.25 | m | -(CH₂)n- (Isostearyl chain) |

| ~0.86 | d | -CH(CH₃)₂ (Isostearyl terminus) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Chemical Shift (ppm) | Assignment |

| ~165.1 | C=O (Ester) |

| ~133.8 | -CH=CH- (Fumarate) |

| ~65.5 | -O-CH₂- (Ester) |

| ~39.2 | -CH(CH₃)₂ (Isostearyl terminus) |

| ~37.5 - 22.7 | -(CH₂)n- & -CH- (Isostearyl chain) |

| ~22.7 | -CH(CH₃)₂ (Isostearyl terminus) |

Table 3: Key FTIR Absorbance Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2955, ~2924, ~2854 | C-H stretching (alkyl) |

| ~1740 | C=O stretching (ester) |

| ~1640 | C=C stretching (trans, fumarate) |

| ~1250, ~1170 | C-O stretching (ester) |

| ~980 | =C-H bending (trans, out-of-plane) |

Table 4: Predicted ESI-TOF Mass Spectrometry Fragmentation for this compound

| m/z | Ion |

| 621.58 | [M+H]⁺ (protonated molecule) |

| 643.56 | [M+Na]⁺ (sodiated adduct) |

| 369.31 | [M - C₁₈H₃₇O]⁺ (loss of one isostearyloxy group) |

| 117.03 | [C₄H₅O₄]⁺ (fumaric acid fragment) |

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).[4][5] CDCl₃ is a suitable solvent for nonpolar, long-chain esters.[5] Ensure the sample is fully dissolved; gentle warming may be necessary for viscous samples.

-

Instrumentation: A 400 MHz or higher NMR spectrometer is recommended for better resolution.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A higher sample concentration (50-100 mg) may be beneficial.[4]

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A longer acquisition time with more scans will be required compared to ¹H NMR.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is a viscous liquid, Attenuated Total Reflectance (ATR) is the preferred method.[6] Place a small drop of the neat liquid onto the ATR crystal (e.g., diamond or ZnSe).[7] Alternatively, a thin film can be prepared between two KBr or NaCl plates.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-650 cm⁻¹.[8]

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) after analysis.

-

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a solvent mixture such as methanol/chloroform (1:1 v/v) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system.

-

For nonpolar compounds, the addition of a salt (e.g., sodium acetate) can aid in the formation of adduct ions.[9]

-

-

Instrumentation: An ESI-TOF mass spectrometer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode.

-

Set the capillary voltage to approximately 3-4 kV.

-

The drying gas (nitrogen) temperature should be set to around 200-300°C.

-

Acquire spectra over a mass range of m/z 100-1000.

-

For fragmentation studies (MS/MS), select the precursor ion of interest (e.g., m/z 621.58) and apply collision-induced dissociation (CID) with varying collision energies.

-

Interpretation of Spectroscopic Data

NMR Spectra

-

¹H NMR: The singlet at ~6.84 ppm is characteristic of the two equivalent vinyl protons of the trans-fumarate core. The triplet at ~4.15 ppm corresponds to the methylene (B1212753) protons adjacent to the ester oxygen, deshielded by the electronegative oxygen atom. The complex multiplets in the upfield region (~0.8-1.7 ppm) are characteristic of the long, branched isostearyl chains. The doublet at ~0.86 ppm is indicative of the terminal isopropyl group of the isostearyl chain.

-

¹³C NMR: The peak at ~165.1 ppm is assigned to the carbonyl carbon of the ester groups. The signal at ~133.8 ppm corresponds to the sp²-hybridized carbons of the fumarate double bond. The carbon of the methylene group attached to the ester oxygen appears at ~65.5 ppm. The numerous signals between ~22.7 and ~39.2 ppm represent the various sp³-hybridized carbons of the isostearyl chains.

FTIR Spectrum

The FTIR spectrum is dominated by strong C-H stretching vibrations from the long alkyl chains around 2850-2960 cm⁻¹. The most prominent and diagnostic peak is the intense C=O stretching band of the ester functional group, expected around 1740 cm⁻¹. The presence of the C=C double bond of the fumarate is confirmed by a weaker band at ~1640 cm⁻¹. The strong bands in the 1250-1170 cm⁻¹ region are due to the C-O stretching vibrations of the ester linkage. A characteristic out-of-plane bending vibration for the trans =C-H bonds is expected around 980 cm⁻¹.

Mass Spectrum

In positive mode ESI-MS, this compound is expected to be observed as the protonated molecule [M+H]⁺ at m/z 621.58 and as a sodium adduct [M+Na]⁺ at m/z 643.56. Common fragmentation pathways for long-chain esters involve the cleavage of the C-O bond of the ester. The loss of one of the isostearyl alcohol moieties as a neutral species would result in a significant fragment. Cleavage can also occur along the alkyl chain.

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the experimental workflow for obtaining the spectral data.

Caption: Logical workflow for spectroscopic analysis.

Caption: Experimental workflow for spectroscopic data acquisition.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. NMR Solvents [sigmaaldrich.com]

- 6. agilent.com [agilent.com]

- 7. jascoinc.com [jascoinc.com]

- 8. Novel spectroscopy cell for oil analysis - Specac Ltd [specac.com]

- 9. pubs.acs.org [pubs.acs.org]

Diisostearyl Fumarate: A Technical Guide to Thermal Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisostearyl fumarate (B1241708), a high molecular weight branched-chain diester, is a key ingredient in the cosmetic and pharmaceutical industries, valued for its emollient and texturizing properties.[1] Its thermal stability is a critical parameter for formulation development, manufacturing, and ensuring product shelf-life. This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Diisostearyl fumarate, based on available data. It includes a summary of its thermal properties, detailed experimental methodologies for its analysis, and a discussion of its degradation pathways.

Introduction

This compound (CAS No. 113431-53-1) is synthesized from fumaric acid and isostearyl alcohol.[1] Its large, branched alkyl chains contribute to its notable thermal and oxidative stability.[1] Understanding the behavior of this compound at elevated temperatures is essential for predicting its performance in various applications and for establishing safe handling and storage conditions. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are instrumental in characterizing these properties.[2]

Thermal Properties of this compound

The thermal stability of this compound is characterized by its resistance to decomposition at high temperatures. The available data on its key thermal parameters are summarized below.

| Thermal Property | Value | Analytical Method |

| Decomposition Onset Temperature | 220 °C | Thermogravimetric Analysis (TGA) |

| Melting Transition Range (for related fumarate esters) | ~50 - 70 °C | Differential Scanning Calorimetry (DSC) |

Experimental Protocols for Thermal Analysis

Detailed experimental protocols are crucial for obtaining reproducible and reliable data on the thermal properties of this compound. The following sections describe standard methodologies for TGA and DSC analysis.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which specific percentages of mass loss occur.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to study thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum). The pan is hermetically sealed.

-

Instrument Setup: An empty, sealed DSC pan is used as a reference. The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, which typically includes a heating ramp, a cooling ramp, and an isothermal hold. A common heating rate is 10 °C/min.

-

Data Acquisition: The heat flow to the sample is measured relative to the reference and recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks. For melting, the peak temperature is taken as the melting point, and the area under the peak is used to calculate the enthalpy of fusion.

Degradation Profile

The thermal degradation of this compound involves the breakdown of its chemical structure at elevated temperatures. Understanding the degradation pathway and the resulting products is important for assessing the material's long-term stability and potential for the release of harmful substances.

Degradation Pathway

The primary degradation pathway for this compound is believed to be ester cleavage . This process involves the breaking of the ester bonds, which are the most thermally labile linkages in the molecule. At sufficiently high temperatures, further decomposition of the resulting fragments can occur.

References

Diisostearyl Fumarate: A Technical Guide to Rheological Properties and Viscosity Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the rheological properties of Diisostearyl Fumarate, a high molecular weight, branched-chain emollient ester utilized in the cosmetic and pharmaceutical industries. While specific quantitative data for this compound is not publicly available, this document synthesizes qualitative descriptions from commercial literature and presents illustrative quantitative data from a comparable cosmetic ester to provide a comprehensive understanding of its rheological profile. This guide also details standardized experimental protocols for viscosity measurement and provides visual representations of experimental workflows and the molecular basis for its characteristic flow behavior.

Introduction to this compound and Rheology

This compound is a diester of fumaric acid and isostearyl alcohol, with the chemical formula C40H76O4.[1] Its branched-chain structure and high molecular weight contribute to its desirable properties as an emollient, skin conditioning agent, and viscosity-modifying agent in various formulations.[2][3] In the development of topical drug delivery systems and cosmetic products, understanding the rheological properties of individual ingredients is paramount. Rheology, the study of the flow and deformation of matter, governs critical product attributes such as texture, spreadability, stability, and active ingredient delivery.

For drug development professionals, the viscosity of a vehicle can influence the release rate of an active pharmaceutical ingredient (API). In cosmetics, rheology is intrinsically linked to the consumer's sensory experience and product performance. This compound is often described as a "low viscosity" and "light" emollient, suggesting it contributes to a non-greasy and easily spreadable product feel.

Rheological Profile of this compound

Based on available product literature for commercially available this compound (e.g., Schercemol™ DISF ester), its rheological profile can be qualitatively characterized.[1][4][5]

Table 1: Qualitative Rheological and Physical Properties of this compound

| Property | Description | Implication for Formulations |

| Viscosity | Low | Contributes to a light, non-greasy skin feel and facilitates easy spreading. |

| Flow Behavior | Expected to be Newtonian or near-Newtonian | Viscosity remains relatively constant with changes in shear rate, ensuring consistent application. |

| Spreadability | High | Allows for even coverage of the skin or other substrates. |

| Nature | Emollient Ester | Provides skin conditioning and moisturizing benefits. |

Illustrative Quantitative Viscosity Data

Due to the absence of publicly available, specific quantitative rheological data for this compound, this section provides illustrative data from a study on cosmetic emollients. The data presented is for Dibutyl Adipate, another low-viscosity cosmetic ester, to serve as a representative example of the expected viscosity range for a "light" emollient ester.

Table 2: Illustrative Viscosity of a Representative Cosmetic Ester (Dibutyl Adipate) at Various Temperatures

| Temperature (°C) | Viscosity (mPa·s) |

| 20 | 8.5 |

| 25 | 7.2 |

| 30 | 6.1 |

| 35 | 5.3 |

| 40 | 4.6 |

Disclaimer: The data in Table 2 is for Dibutyl Adipate and is intended to be illustrative of a low-viscosity cosmetic ester. Actual viscosity values for this compound may vary.

Experimental Protocols for Viscosity Analysis

The following is a detailed methodology for determining the viscosity of a low-viscosity liquid emollient like this compound, based on standard practices for rheological measurements of cosmetic ingredients.

Objective: To measure the dynamic viscosity of this compound at various temperatures using a rotational viscometer.

Materials and Equipment:

-

This compound sample

-

Rotational viscometer (e.g., Brookfield, Anton Paar, or similar)

-

Low-viscosity spindle set

-

Temperature-controlled water bath or Peltier temperature control system

-

Beakers or appropriate sample containers

-

Calibrated thermometer

-

Cleaning solvents (e.g., isopropanol, acetone)

-

Lint-free wipes

Procedure:

-

Instrument Setup and Calibration:

-

Ensure the viscometer is level and calibrated according to the manufacturer's instructions.

-

Select an appropriate spindle and rotational speed for the expected viscosity range. For a low-viscosity liquid, a small-diameter spindle (e.g., UL adapter or similar) and a range of higher shear rates are typically suitable.

-

-

Sample Preparation:

-

Place a sufficient volume of this compound into a clean, dry beaker to ensure the spindle will be immersed to the proper depth.

-

Place the beaker in the temperature-controlled bath and allow the sample to equilibrate to the first target temperature (e.g., 20°C).

-

Monitor the sample temperature with a calibrated thermometer until it is stable.

-

-

Viscosity Measurement:

-

Carefully lower the selected spindle into the center of the sample, avoiding the introduction of air bubbles.

-

Allow the spindle to rotate at a set speed for a specified time (e.g., 60 seconds) to ensure a stable reading.

-

Record the viscosity reading in milliPascal-seconds (mPa·s) or centipoise (cP).

-

Repeat the measurement at different rotational speeds to assess for Newtonian or non-Newtonian behavior. For a Newtonian fluid, the viscosity will remain constant across different shear rates.

-

-

Temperature Sweep:

-

Increase the temperature of the water bath to the next target temperature (e.g., 25°C) and allow the sample to equilibrate.

-

Repeat the viscosity measurement procedure at each temperature.

-

-

Data Analysis:

-

Plot viscosity as a function of temperature.

-

If non-Newtonian behavior is observed, plot viscosity as a function of shear rate at a constant temperature.

-

Visualizations

Experimental Workflow for Viscosity Measurement

Caption: A flowchart illustrating the key steps in the experimental protocol for determining the viscosity of this compound.

Molecular Structure and its Influence on Rheology

Caption: A diagram illustrating how the branched isostearyl chains of this compound create steric hindrance, leading to its characteristic low viscosity.

Conclusion

This compound is a valuable emollient in the formulation of cosmetics and topical pharmaceuticals, largely due to its favorable rheological properties. Its characteristic low viscosity and high spreadability contribute to products with a light, non-greasy feel and elegant texture. While specific quantitative data remains proprietary, the illustrative data and standardized experimental protocols provided in this guide offer a robust framework for researchers and formulators to understand, predict, and measure the rheological behavior of this and similar cosmetic esters. The relationship between its branched molecular structure and its bulk fluid properties underscores the importance of chemical architecture in determining the performance of cosmetic and pharmaceutical ingredients. Further studies to quantify the viscosity of this compound under various conditions would be beneficial for optimizing its use in novel formulations and drug delivery systems.

References

A Technical Guide to the Solubility of Diisostearyl Fumarate in Cosmetic Oils

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of Diisostearyl Fumarate, a high-molecular-weight ester increasingly utilized in the cosmetic and pharmaceutical industries for its emollient and film-forming properties. Understanding its solubility in various cosmetic oils is crucial for formulation development, stability testing, and ensuring optimal product performance.

Introduction to this compound

This compound is the diester of isostearyl alcohol and fumaric acid. Its branched-chain structure and high molecular weight contribute to its unique sensorial properties and its function as a skin-conditioning agent and emollient.[1][2] As a non-polar ester, its solubility is significantly influenced by the polarity of the solvent, a key consideration when formulating with a diverse range of cosmetic oils.

Quantitative Solubility Data

Table 1: Representative Solubility of this compound in Various Cosmetic Oils at 25°C

| Cosmetic Oil | INCI Name | Polarity Index (mN/m) | Predicted Solubility ( g/100g ) |

| Mineral Oil | Paraffinum Liquidum | ~40 (Non-polar) | > 50 |

| Squalane | Squalane | ~38 (Non-polar) | > 50 |

| Isododecane | Isododecane | ~37 (Non-polar) | > 50 |

| Caprylic/Capric Triglyceride | Caprylic/Capric Triglyceride | ~32 (Medium-polar) | 20 - 30 |

| Jojoba Oil | Simmondsia Chinensis Seed Oil | ~28 (Medium-polar) | 15 - 25 |

| Sunflower Oil | Helianthus Annuus Seed Oil | ~25 (Medium-polar) | 10 - 20 |

| Almond Oil | Prunus Amygdalus Dulcis Oil | ~24 (Medium-polar) | 10 - 15 |

| Castor Oil | Ricinus Communis Seed Oil | ~12 (Polar) | < 5 |

| C12-15 Alkyl Benzoate | C12-15 Alkyl Benzoate | ~10 (Polar) | < 5 |

Note: Polarity Index values are approximate and can vary based on the specific grade and composition of the oil. Predicted solubility values are hypothetical and for illustrative purposes only.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound in specific cosmetic oils, a standardized experimental protocol is essential. The following method is adapted from established guidelines for determining the solubility of lipophilic substances.

Materials and Equipment

-

This compound: High purity grade (>99%)

-

Cosmetic Oils: Various grades as required for testing

-

Analytical Balance: Accurate to ± 0.0001 g

-

Isothermal Shaker Water Bath or equivalent temperature-controlled agitator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Procedure (Flask Method)

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials.

-

Add a known volume of the selected cosmetic oil to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker water bath set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection for the presence of undissolved solid material should be performed.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to sediment the undissolved this compound.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.

-

Filter the aliquot through a syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered sample with a suitable solvent (e.g., hexane (B92381) or isopropanol).

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Data Reporting:

-

Express the solubility as grams of this compound per 100 grams of the cosmetic oil ( g/100g ) or as a percentage by weight (% w/w).

-

Visualization of Key Concepts

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Experimental workflow for determining the solubility of this compound.

Relationship Between Oil Polarity and Ester Solubility

This diagram illustrates the general principle governing the solubility of a non-polar ester like this compound in cosmetic oils of varying polarities.

Caption: Relationship between cosmetic oil polarity and this compound solubility.

Conclusion

The solubility of this compound is a critical parameter for cosmetic and pharmaceutical formulations. As a non-polar, high-molecular-weight ester, it is predicted to have excellent solubility in non-polar cosmetic oils and limited solubility in highly polar oils. The provided experimental protocol offers a robust framework for determining precise solubility values, enabling formulators to optimize their product development process, ensure stability, and achieve desired sensory and performance characteristics. Further experimental investigation is recommended to build a comprehensive database of this compound's solubility in a wide array of cosmetic emollients.

References

An In-depth Technical Guide to the Molecular Structure and Isomerism of Diisostearyl Fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and isomerism of diisostearyl fumarate (B1241708), a long-chain diester with significant applications in the pharmaceutical and cosmetic industries. This document outlines the key structural features, explores the geometric and stereoisomeric possibilities, presents its physicochemical properties in a structured format, and details the experimental protocols for its synthesis and characterization. The guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or developing formulations containing this versatile excipient.

Molecular Structure

Diisostearyl fumarate is the diester of fumaric acid and isostearyl alcohol. Its molecular formula is C40H76O4, and it has a molecular weight of approximately 621.03 g/mol .[1][2] The IUPAC name for this compound is bis(16-methylheptadecyl) (E)-but-2-enedioate.

The structure is characterized by a central fumarate moiety, which provides a rigid, unsaturated backbone, flanked by two long, branched isostearyl alkyl chains. This combination of a planar core and bulky, flexible side chains imparts unique physicochemical properties to the molecule, such as high stability, low viscosity, and excellent emolliency.[2]

References

Diisostearyl fumarate CAS number and chemical identification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical identification, properties, and analytical methodologies for Diisostearyl fumarate (B1241708). The information is intended to support research, development, and quality control activities involving this long-chain diester.

Chemical Identification

Diisostearyl fumarate is a diester of fumaric acid and isostearyl alcohol. Its branched isostearyl chains contribute to its unique physical and chemical properties, making it a subject of interest in various industrial and research applications.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 113431-53-1[1][2] |

| Alternative CAS Numbers: 112385-09-8, 680206-25-1 | |

| IUPAC Name | bis(16-methylheptadecyl) (2E)-but-2-enedioate[1] |

| Molecular Formula | C40H76O4[1] |

| Molecular Weight | 621.03 g/mol [1] |

| Synonyms | Diisooctadecyl 2-butenedioate, 2-Butenedioic acid, diisooctadecyl ester[3] |

Physicochemical Properties

This compound is a high-molecular-weight, branched ester characterized by its stability and low viscosity.[1] These properties are attributed to the steric hindrance provided by its bulky isostearyl chains, which prevents crystallization and results in a liquid state with good flow properties.[1]

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Physical State | Liquid (at room temperature)[1] |

| Solubility | Soluble in DMSO and Methanol[4] |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| Refractive Index | Data not available |

Experimental Protocols for Chemical Identification

The definitive identification and characterization of this compound rely on a combination of spectroscopic and chromatographic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound.

Methodology:

-

Sample Preparation: A small drop of neat this compound liquid is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Spectral Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Expected Characteristic Peaks:

-

~1740 cm⁻¹: A strong absorption band corresponding to the C=O stretching vibration of the ester functional group.[1]

-

~1640 cm⁻¹: A band indicating the C=C stretching of the trans-configured fumarate double bond.[1]

-

~1300-1000 cm⁻¹: Intense peaks associated with the C-O stretching vibrations of the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elucidate the fragmentation pattern of this compound, confirming its structure.

Methodology (Electrospray Ionization - Time of Flight - ESI-TOF):

-

Sample Introduction: The sample is dissolved in a suitable solvent and introduced into the ESI source.

-

Ionization: The sample is ionized, typically forming protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the TOF analyzer.

Expected Results:

-

Molecular Ion Peak: An ion corresponding to the exact mass of this compound (C40H76O4), which is 620.57 g/mol .[1]

-

Fragmentation Pattern: Analysis of the fragmentation pattern can provide information about the isostearyl chains and the fumarate core. Common fragmentation pathways for esters include cleavage at the C-O bond and rearrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for providing detailed structural information, including the confirmation of the ester bond formation and the branching in the isostearyl chains.[1]

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Spectral Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to elucidate the molecular structure.

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the vinyl protons of the fumarate group, the protons of the isostearyl chains (including the characteristic signals for the branched methyl groups), and the protons adjacent to the ester oxygen.

-

¹³C NMR: Resonances for the carbonyl carbons of the ester, the olefinic carbons of the fumarate core, and the various carbons of the branched isostearyl chains.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of this compound and for separating it from starting materials or by-products.[1]

Methodology (Reversed-Phase):

-

Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and water.

-

Stationary Phase: A C18 column is commonly used for the separation of non-polar compounds like long-chain esters.

-

Detection: A UV detector is typically used, as the fumarate moiety contains a chromophore.

-

Quantification: The concentration of this compound can be determined by comparing its peak area to that of a known standard.

Chemical Identification Workflow

The following diagram illustrates a logical workflow for the comprehensive chemical identification and characterization of this compound.

References

An In-Depth Technical Guide to the Emollient Properties of Diisostearyl Fumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emollient properties of Diisostearyl Fumarate (B1241708), a functional ingredient utilized in the cosmetic and pharmaceutical industries for its superior skin conditioning effects. This document collates available data on its mechanism of action, physicochemical properties, and application in topical formulations, presented for a scientific audience.

Introduction to Diisostearyl Fumarate

This compound is the diester of isostearyl alcohol and fumaric acid[1][2]. As an emollient, its primary functions are to soften, smooth, and condition the skin[1][3][4]. It is characterized by its rich, cushiony feel and high-shine properties, making it a preferred choice for formulations where significant sensory impact and moisture retention are desired[5][6]. In lip care products, it aids in pigment dispersion and prevents feathering or bleeding[6][7][8].

Core Emollient Mechanism of Action

The emollient properties of this compound are primarily derived from its physical and chemical characteristics, specifically its large molecular size and ester structure. The mechanism is based on forming a semi-occlusive film on the stratum corneum.

-

Occlusion and Moisture Retention : Upon application, this compound forms a protective barrier on the skin's surface. This film reduces the rate of transepidermal water loss (TEWL), thereby helping to lock in moisture and improve skin hydration[3].

-

Skin Feel and Lubrication : As a lubricant, it fills the spaces between desquamating corneocytes, resulting in a smoother skin surface and a perceptible improvement in softness and texture. It is described as providing a rich skin feel in creams and lotions[6][7].

It is critical to distinguish this topical, physical mechanism of action from the systemic, immunological pathways associated with other fumaric acid esters, such as dimethyl fumarate. Dimethyl fumarate is a pharmaceutical agent used for conditions like psoriasis and multiple sclerosis, and its effects involve complex signaling pathways (e.g., Nrf2, NF-κB) that are not characteristic of this compound's function as a topical emollient[9][10][11].

Physicochemical and Formulation Data

| Parameter | Value / Description | Reference |

| INCI Name | This compound | [6] |

| Chemical Class | Diester | [2] |

| Primary Functions | Emollient, Skin Conditioning | [1][4] |

| Sensory Profile | Rich, cushiony, heavy feel, high shine | [5][6] |

| Recommended Use Level | 0.5% - 10.0% wt | [6] |

| Reported Use Concentration | 1.0% - 20.0% | [8] |

| Key Applications | Creams, Lotions, Lip Care, Eye Area Products | [6] |

Generalized Experimental Protocol for Emollient Efficacy Testing

The following outlines a generalized workflow for the clinical evaluation of a topical formulation containing an emollient such as this compound. Specific parameters would be adapted based on the formulation chassis and intended claims.

Objective : To quantify the effect of a test formulation on skin hydration, barrier function, and smoothness.

Methodology :

-

Subject Recruitment : A panel of healthy volunteers with normal to dry skin is recruited. Subjects acclimatize to a controlled environment (temperature and humidity) before measurements.

-

Baseline Measurements : Baseline readings for skin hydration (Corneometer®), transepidermal water loss (Tewameter®), and skin smoothness (Visioscan® or clinical grading) are taken from designated test sites on the forearms.

-

Product Application : A standardized amount of the test formulation is applied to the designated test site. An untreated site serves as a negative control.

-

Post-Application Measurements : Instrumental and clinical measurements are repeated at set time points (e.g., 1, 2, 4, 8, and 24 hours) post-application.

-

Data Analysis : Statistical analysis is performed to compare measurements at each time point against baseline and the untreated control site.

Safety and Regulatory Status

This compound has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel. The panel concluded that the available data were adequate to support the safety of this compound and other related fumaric acid salts and esters as used in cosmetic products[8]. Animal studies on related compounds demonstrated no significant toxicity, genotoxicity, or carcinogenicity, and the ingredients were found to be non-irritating and non-sensitizing in cosmetic formulations[8].

Conclusion

This compound is a high-performance emollient whose efficacy is rooted in its physicochemical ability to form a moisture-retaining and lubricating film on the skin. Its primary mechanism is physical, enhancing skin hydration and smoothness by reducing transepidermal water loss. With a favorable safety profile and significant sensory benefits, it remains a valuable ingredient for formulators aiming to create effective and aesthetically pleasing topical products for the skin and lips. Further research from proprietary studies would be necessary to establish specific quantitative benchmarks for its performance against other common emollients.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. ewg.org [ewg.org]

- 3. myrevea.com [myrevea.com]

- 4. specialchem.com [specialchem.com]

- 5. ulprospector.com [ulprospector.com]

- 6. Schercemol DISF ester - Lubrizol [lubrizol.com]

- 7. This compound, 113431-53-1 [thegoodscentscompany.com]

- 8. View Attachment [cir-reports.cir-safety.org]

- 9. Insight into the mechanism of action of dimethyl fumarate in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dimethyl fumarate - Wikipedia [en.wikipedia.org]

- 11. A review of the mechanisms of action of dimethylfumarate in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Diisostearyl Fumarate: A Technical Review of its Inferred Mechanism of Action on Skin Barrier Function

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: Diisostearyl fumarate (B1241708) is a diester of isostearyl alcohol and fumaric acid, widely utilized in the cosmetics and personal care industry as a skin-conditioning agent and emollient.[1][2][3] It is recognized for its ability to soften and smooth the skin, provide a protective layer to lock in moisture, and improve overall skin texture.[1] Despite its common use, publicly accessible, in-depth scientific literature detailing its specific molecular or cellular mechanism of action is scarce. This guide synthesizes the established principles of skin barrier function with the known chemical properties of diisostearyl fumarate and similar emollient esters to infer its primary mechanisms of action. Additionally, it outlines standard experimental protocols that would be employed to quantify such effects.

Inferred Mechanism of Action

As an emollient, the primary action of this compound is concentrated on the stratum corneum, the outermost layer of the epidermis, which is critical for the skin's barrier function. The mechanism is understood to be multifactorial, involving physical and biophysical interactions rather than pharmacological signaling pathways.

1.1. Occlusion and Hydration

The principal mechanism of action for large, hydrophobic molecules like this compound is the formation of a semi-occlusive film on the skin's surface. This film reduces the rate of Transepidermal Water Loss (TEWL), which is the passive evaporation of water from the skin into the atmosphere.

-

Film Formation: Upon application, this compound spreads across the skin to form a water-repellent barrier.

-

Moisture Retention: This barrier slows the diffusion of water from the deeper layers of the epidermis, thereby increasing the water content within the corneocytes of the stratum corneum.

-

Enhanced Skin Health: Maintaining adequate hydration is crucial for the proper function of enzymes involved in the desquamation process and for preserving the skin's softness and flexibility.

1.2. Barrier Reinforcement and Emollience

The skin's barrier is largely maintained by a complex matrix of intercellular lipids composed of ceramides, cholesterol, and free fatty acids.

-

Lipid Matrix Integration: Emollients like this compound can integrate into the superficial layers of this lipid matrix. They fill in the microscopic gaps between corneocytes that may have been created by lipid depletion.

-

Improved Barrier Integrity: This "mortar" action reinforces the barrier structure, making it more resilient to external irritants, allergens, and microbes.

-

Sensory Improvement: The term "emollient" also describes the sensory effect of the ingredient. This compound lubricates the skin's surface, reducing friction and resulting in a smoother, softer tactile sensation.

The overall inferred mechanism is illustrated in the diagram below.

Data Presentation

A thorough search of scientific databases and industry publications did not yield any publicly available quantitative data from clinical or in-vitro studies specifically investigating the effects of this compound on skin barrier parameters such as Transepidermal Water Loss (TEWL), Stratum Corneum Hydration (SCH), or changes in lipid composition. Therefore, a data summary table cannot be provided.

Experimental Protocols

In the absence of cited experiments for this compound, a standard protocol for a double-blind, vehicle-controlled clinical trial to evaluate the efficacy of a topical emollient is provided below. This methodology represents a gold standard for substantiating claims of skin barrier improvement.

Protocol: Clinical Evaluation of Emollient Efficacy on Skin Barrier Function

-

Objective: To quantify the effect of a test formulation containing this compound on skin barrier function and hydration compared to a vehicle control.

-

Study Design: Double-blind, randomized, vehicle-controlled, intra-individual (split-body) comparison.

-

Participants: A cohort of 30 healthy volunteers with self-perceived dry to very dry skin on their volar forearms.

-

Materials:

-

Test Formulation: Oil-in-water emulsion containing 5% this compound.

-

Vehicle Control: Identical emulsion without this compound.

-

Corneometer® CM 825 (for Stratum Corneum Hydration).

-

Tewameter® TM 300 (for Transepidermal Water Loss).

-

-

Methodology:

-

Acclimatization: Subjects acclimatize for 30 minutes in a temperature and humidity-controlled room (21°C ± 1°C; 50% ± 5% RH).

-

Baseline Measurements (T=0): Two distinct 2x2 cm areas are marked on each volar forearm. Baseline SCH and TEWL measurements are taken at each site.

-

Product Application: A standardized amount (2 mg/cm²) of the test formulation is applied to one marked site on each arm, and the vehicle control is applied to the other, as per the randomization schedule. The products are gently rubbed in for 10 seconds.

-

Post-Application Measurements: SCH and TEWL measurements are repeated at predefined time points, typically T=1 hour, T=4 hours, T=8 hours, and T=24 hours after application.

-

Data Analysis: Changes from baseline (ΔSCH and ΔTEWL) for both the test and vehicle products are calculated for each time point. Statistical significance between the test and vehicle groups is determined using a paired t-test or Wilcoxon signed-rank test (p < 0.05).

-

The workflow for this experimental protocol is visualized below.

References

Methodological & Application

Application Note: Protocol for Determining the Stability of Diisostearyl Fumarate Emulsions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisostearyl Fumarate is a high-molecular-weight, branched-chain ester utilized in the cosmetic and pharmaceutical industries as a non-greasy emollient, moisturizer, and stabilizer in emulsion systems.[1] Its unique structure, featuring bulky isostearyl chains, imparts excellent oxidative and thermal stability, making it a valuable component in creams, lotions, and other emulsified formulations.[1] The long-term stability of these emulsions is a critical quality attribute, directly impacting product efficacy, safety, and shelf-life. This document provides a comprehensive protocol for evaluating the stability of this compound emulsions through a multi-faceted approach, including physical, chemical, and accelerated testing methodologies.

All emulsions, with the exception of micro-emulsions, are thermodynamically unstable systems that will eventually break down over time.[2][3] The primary mechanisms of emulsion instability include creaming, flocculation, coalescence, and phase inversion.[3][4] Therefore, rigorous stability testing is essential to ensure the development of robust and reliable emulsified products.

Experimental Protocols

A thorough assessment of emulsion stability involves monitoring key physicochemical parameters over time. These parameters offer quantitative insights into the various mechanisms of destabilization.

Macroscopic Visual Assessment

Principle: This is the most straightforward method to qualitatively assess emulsion stability. Changes in the visual appearance can be indicative of underlying instability.

Methodology:

-

Store emulsion samples in transparent glass jars at various controlled temperatures (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).[4][5]

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), visually inspect the samples against a black and white background.

-

Record any observations of:

-

Creaming or Sedimentation: The formation of a concentrated or separated layer.[4]

-

Flocculation: The aggregation of droplets into loose clusters.[4]

-

Coalescence: The irreversible merging of droplets, leading to phase separation.[4]

-

Color, Odor, and Texture Changes: Any deviation from the initial characteristics.[6]

-

Microscopic Analysis

Principle: Microscopic examination provides a closer look at the droplet morphology and distribution within the emulsion.

Methodology:

-

Place a small drop of the emulsion on a clean microscope slide and cover it with a coverslip.

-

Examine the slide under an optical microscope at various magnifications (e.g., 100x, 400x).

-

Capture images at each time point.

-

Observe for changes in droplet size, shape, and evidence of aggregation or coalescence.

Particle Size Analysis

Principle: The size of the dispersed phase droplets is a critical factor in emulsion stability.[2] An increase in droplet size over time is a direct indicator of coalescence and Ostwald ripening, signifying instability.[3]

Methodology:

-

Utilize a particle size analyzer, such as one employing Dynamic Light Scattering (DLS) or laser diffraction.[3][7]

-

Dilute the emulsion sample with an appropriate solvent (typically the continuous phase) to a suitable concentration for analysis.

-

Measure the particle size distribution and the mean droplet diameter (e.g., Z-average).[8]

-

Perform measurements at the same time intervals as the visual assessment. A stable emulsion will exhibit a narrow and consistent droplet size distribution over time.[3]

Viscosity Measurement

Principle: Viscosity is a measure of an emulsion's resistance to flow and is a key indicator of its stability.[9] A significant change in viscosity can signal alterations in the internal structure of the emulsion.[10]

Methodology:

-

Use a rotational viscometer or rheometer to measure the viscosity of the emulsion samples.

-

Conduct measurements at a controlled temperature (e.g., 25°C).

-

Record the viscosity at various shear rates to understand the flow behavior of the emulsion.

-

Monitor viscosity at each time point. A stable emulsion should maintain a relatively constant viscosity profile.

Zeta Potential Measurement

Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a fundamental parameter affecting emulsion stability.[11][12] For oil-in-water emulsions, a high absolute zeta potential value (typically > |30| mV) indicates good stability due to strong repulsive forces between droplets.[13]

Methodology:

-

Use a zeta potential analyzer, often integrated with a DLS system.[8]

-

Dilute the emulsion sample appropriately with the continuous phase.

-

Measure the electrophoretic mobility of the droplets to determine the zeta potential.[12]

-

Track the zeta potential over the stability study period. A significant decrease in the absolute value of the zeta potential can predict future instability.

Accelerated Stability Testing

Principle: Accelerated stability testing subjects the emulsion to stress conditions to predict its long-term stability in a shorter timeframe.[3]

Methodology:

-

Centrifugation:

-

Place a known volume of the emulsion in a graduated centrifuge tube.

-

Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).[3][6]

-

After centrifugation, measure the height of any separated layers (e.g., cream or sediment).

-

Calculate the Creaming Index (CI) as: CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100.[3]

-

A lower CI indicates better stability against creaming.[3]

-

-

Temperature Cycling (Freeze-Thaw):

-

Subject the emulsion samples to alternating temperature cycles. A common cycle is 24 hours at a low temperature (e.g., -10°C) followed by 24 hours at a higher temperature (e.g., 25°C or 45°C).[6]

-

After each cycle, visually inspect the samples for any signs of instability, such as phase separation, crystallization, or changes in texture.

-

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Macroscopic and Microscopic Observation Log

| Time Point | Storage Condition | Macroscopic Observations (Creaming, Separation, etc.) | Microscopic Observations (Droplet Aggregation, etc.) |

| Week 0 | 25°C / 60% RH | Homogeneous, white, smooth | Uniformly dispersed, spherical droplets |

| Week 4 | 25°C / 60% RH | No change | No significant change |

| Week 8 | 25°C / 60% RH | Slight creaming observed at the top | Minor droplet clustering visible |

| Week 12 | 25°C / 60% RH | Noticeable cream layer | Increased droplet aggregation |

Table 2: Quantitative Stability Parameters

| Time Point | Storage Condition | Mean Particle Size (nm) | Polydispersity Index (PDI) | Viscosity (cP at 10 s⁻¹) | Zeta Potential (mV) |

| Week 0 | 25°C / 60% RH | 250 | 0.21 | 5500 | -45 |

| Week 4 | 25°C / 60% RH | 255 | 0.23 | 5450 | -43 |

| Week 8 | 25°C / 60% RH | 280 | 0.28 | 5200 | -35 |

| Week 12 | 25°C / 60% RH | 350 | 0.35 | 4800 | -28 |

Table 3: Accelerated Stability Testing Results

| Test | Parameter | Result | Interpretation |

| Centrifugation | Creaming Index (%) | 2.5 | Low creaming indicates good immediate stability. |

| Freeze-Thaw Cycles (3 cycles) | Visual Observation | No phase separation | Stable under temperature stress. |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the emulsion stability testing protocol.

Caption: Workflow for this compound emulsion stability testing.

Conclusion

This comprehensive protocol provides a robust framework for assessing the stability of this compound emulsions. By employing a combination of macroscopic, microscopic, and quantitative analytical techniques, alongside accelerated testing methods, researchers can gain a thorough understanding of an emulsion's long-term stability. The systematic collection and analysis of these data are crucial for the development of high-quality, stable, and effective cosmetic and pharmaceutical products.

References

- 1. This compound | High-Purity Ester for Research [benchchem.com]

- 2. ulprospector.com [ulprospector.com]

- 3. benchchem.com [benchchem.com]

- 4. agnopharma.com [agnopharma.com]

- 5. certifiedcosmetics.com [certifiedcosmetics.com]

- 6. makingcosmetics.com [makingcosmetics.com]

- 7. azom.com [azom.com]

- 8. jocpr.com [jocpr.com]

- 9. News - Emulsion Viscosity Measurement [lonnmeter.com]

- 10. Evaluating the Stability of Double Emulsions—A Review of the Measurement Techniques for the Systematic Investigation of Instability Mechanisms [mdpi.com]

- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 12. Using Zeta Potential in Product Formulation | Labcompare.com [labcompare.com]

- 13. wyatt.com [wyatt.com]

Application Notes and Protocols for the Purity Validation of Diisostearyl Fumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisostearyl fumarate (B1241708) is a diester of isostearyl alcohol and fumaric acid, commonly utilized in the cosmetics and personal care industry as an emollient and skin conditioning agent.[1] Its high molecular weight and branched-chain structure contribute to its desirable properties, such as providing a smooth, non-greasy feel to formulations. The purity of Diisostearyl fumarate is critical to ensure the safety, stability, and efficacy of the final product. Potential impurities, stemming from the synthesis process, may include residual starting materials like fumaric acid and isostearyl alcohol, as well as byproducts from side reactions.[2]

This document provides detailed application notes and experimental protocols for the analytical validation of this compound purity using various instrumental and wet chemistry techniques.

Analytical Methodologies

A multi-faceted approach is recommended for the comprehensive purity assessment of this compound, encompassing chromatographic, spectroscopic, and titrimetric methods.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is a primary method for determining the purity of this compound and quantifying non-volatile impurities such as residual fumaric acid and isostearyl alcohol.[2]

Experimental Protocol: RP-HPLC

-

Instrumentation: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD) is suitable.

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve the sample in isopropanol (B130326) or a similar suitable solvent and dilute to the mark.

-

Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

-

-

Chromatographic Conditions:

Parameter Condition Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) Mobile Phase Acetonitrile / Water (95:5 v/v) Flow Rate 1.0 mL/min Column Temperature 40°C Injection Volume 10 µL | Detector | UV at 210 nm (for fumaric acid) or ELSD (for all components) |

-

Data Analysis: The purity of this compound is determined by calculating the peak area percentage. Impurities are identified by comparing their retention times with those of reference standards.

Method Validation Parameters (Typical)

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |

Gas Chromatography (GC) for Volatile Impurities

Gas chromatography with Flame Ionization Detection (GC-FID) is employed to detect and quantify volatile and semi-volatile impurities, including residual isostearyl alcohol.

Experimental Protocol: GC-FID

-

Instrumentation: A gas chromatograph with an FID detector.

-

Sample Preparation:

-

Prepare a 1 mg/mL solution of this compound in a suitable solvent like hexane (B92381) or heptane.

-

-

Chromatographic Conditions:

Parameter Condition Column A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) Carrier Gas Helium at a constant flow rate of 1 mL/min Injector Temperature 280°C (Splitless mode) Oven Program Initial 150°C for 1 min, ramp to 320°C at 10°C/min, hold for 10 min | Detector Temperature | 300°C |

-

Data Analysis: Impurities are quantified using an internal or external standard method.

Method Validation Parameters (Typical)

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 95.0% - 105.0% |

| Precision (% RSD) | ≤ 5.0% |

| LOD | Typically in the low ppm range |

| LOQ | Typically in the mid to high ppm range |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound and the identification of structurally related impurities.[2]

Experimental Protocol: ¹H and ¹³C NMR

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation:

-

Dissolve 10-50 mg of the this compound sample in 0.6-1.0 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

-

Filter the solution into a 5 mm NMR tube if any particulate matter is present.

-

-

Acquisition Parameters:

Parameter ¹H NMR ¹³C NMR Pulse Program Standard single pulse Standard proton-decoupled Number of Scans 16-64 1024-4096 Relaxation Delay 1-2 s 2-5 s | Spectral Width | 0-12 ppm | 0-200 ppm |

-

Data Analysis: The spectra are analyzed for characteristic chemical shifts and coupling constants to confirm the structure of this compound. The absence of signals corresponding to starting materials confirms their removal.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups in this compound, such as the ester carbonyl group.

Experimental Protocol: FTIR-ATR

-

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the liquid this compound sample is placed directly onto the ATR crystal.

-

Acquisition Parameters:

Parameter Setting Spectral Range 4000 - 400 cm⁻¹ Resolution 4 cm⁻¹ | Number of Scans | 16-32 |

-

Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands:

Titration for Acid Value

A simple acid-base titration can be used to determine the amount of residual free fumaric acid, expressed as the acid value (mg KOH/g of sample).

Experimental Protocol: Acid Value Titration

-

Reagents:

-

Titration solvent: A mixture of toluene (B28343) and isopropanol (1:1 v/v), neutralized.

-

Titrant: 0.1 M potassium hydroxide (B78521) (KOH) in ethanol, standardized.

-

Indicator: Phenolphthalein (B1677637) solution.

-

-

Procedure:

-

Accurately weigh a suitable amount of the this compound sample into a flask.

-

Add 50 mL of the neutralized titration solvent and swirl to dissolve.

-

Add a few drops of phenolphthalein indicator.

-

Titrate with standardized 0.1 M ethanolic KOH until a persistent pink endpoint is observed.

-

Perform a blank titration with the solvent alone.

-

-

Calculation: Acid Value (mg KOH/g) = ( (V_sample - V_blank) * M_KOH * 56.1 ) / W_sample Where:

-

V_sample = Volume of KOH solution used for the sample (mL)

-

V_blank = Volume of KOH solution used for the blank (mL)

-

M_KOH = Molarity of the KOH solution (mol/L)

-

56.1 = Molecular weight of KOH ( g/mol )

-

W_sample = Weight of the sample (g)

-

Visualization of Experimental Workflows

References

Application Notes and Protocols: Diisostearyl Fumarate for Pigment Dispersion in Cosmetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisostearyl Fumarate is a high molecular weight, branched-chain ester synthesized from fumaric acid and isostearyl alcohol.[1] In cosmetic formulations, it primarily functions as an emollient, skin-conditioning agent, and an effective pigment dispersant.[2][3][4] Its unique molecular structure, featuring two bulky isostearyl chains, imparts desirable properties such as low viscosity, high stability, and a non-greasy feel.[1] These characteristics make it a valuable ingredient in a variety of cosmetic products, particularly in color cosmetics like lipsticks and foundations, where uniform pigment distribution is crucial for product performance and aesthetics.

The primary mechanism by which this compound aids in pigment dispersion is through steric hindrance. The large, branched isostearyl groups create a physical barrier around pigment particles, preventing them from re-agglomerating. This leads to a more stable and uniform distribution of the pigment throughout the cosmetic formulation, resulting in improved color intensity, gloss, and overall product quality.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in cosmetic formulations.

| Property | Value | Reference |

| CAS Number | 113431-53-1 | [5] |

| Molecular Formula | C40H76O4 | [1] |

| Molecular Weight | 621 g/mol | [1] |

| Appearance | Liquid | [1] |

| Solubility | Insoluble in water | |

| Key Functions | Emollient, Skin Conditioning, Pigment Dispersant | [2][3][4] |

Application in Pigment Dispersion

This compound is particularly effective in dispersing pigments in various cosmetic formulations, most notably in lip care products.[4][5] Its benefits in this application include:

-

Enhanced Pigment Wetting: this compound efficiently wets the surface of pigment particles, which is the initial and critical step in the dispersion process.

-

Reduced Agglomeration: By adsorbing onto the pigment surface, the bulky isostearyl groups provide a steric barrier that prevents particles from clumping together.

-

Improved Color Pay-off and Uniformity: A stable dispersion ensures a more intense and even color distribution upon application.

-

Prevention of Feathering and Bleeding: In lipsticks, it helps to prevent the color from migrating outside the lip line.[4][5]

-

Pleasant Sensory Profile: It imparts a rich, non-greasy skin feel to the final product.[4][5]

A related compound, Diisostearyl Malate, is also widely recognized for its excellent pigment dispersing properties.[6][7][8][9][10] It is known to function as a wetting agent and binder for powders and pigments, contributing to good spreadability and slip in cosmetic products.[6]

Recommended Use Levels

The typical use level for this compound in cosmetic formulations ranges from 0.5% to 10% by weight, depending on the specific application and desired outcome.[4]

Experimental Protocols

Protocol for Evaluating Pigment Dispersion Efficiency

This protocol outlines a method to assess the effectiveness of this compound as a dispersing agent for a model pigment (e.g., Red Iron Oxide) in a cosmetic base.

Materials:

-

This compound

-

Red Iron Oxide (or other cosmetic pigment)

-

Cosmetic base oil (e.g., Caprylic/Capric Triglyceride)

-

High-shear mixer (e.g., homogenizer)

-

Particle size analyzer

-

Viscometer

-

Microscope with a camera

Procedure:

-

Preparation of the Mill Base:

-

Prepare two formulations:

-

Control: Pigment + Cosmetic base oil

-

Test: Pigment + this compound + Cosmetic base oil

-

-

The concentration of the pigment should be kept constant in both formulations (e.g., 10% w/w).

-

In the test formulation, this compound can be added at a specific concentration (e.g., 2% w/w).

-

-

Dispersion Process:

-

Subject both the control and test formulations to high-shear mixing for a defined period (e.g., 10 minutes) at a constant speed.

-

-

Evaluation of Dispersion Quality:

-

Particle Size Analysis: Measure the particle size distribution of the pigment in both formulations immediately after dispersion and at specified time intervals (e.g., 24 hours, 1 week) to assess stability.

-

Viscosity Measurement: Measure the viscosity of both formulations. A lower viscosity in the test sample may indicate better pigment wetting and de-agglomeration.

-

Microscopic Examination: Observe a thin film of each formulation under a microscope to visually assess the degree of pigment agglomeration.

-

Workflow for Pigment Dispersion and Evaluation

Caption: Experimental workflow for preparing and evaluating pigment dispersions.

Mechanism of Pigment Dispersion

The process of incorporating a dry pigment powder into a liquid medium to form a stable dispersion involves three key stages: wetting, de-agglomeration, and stabilization.

-

Wetting: The air surrounding the pigment particles is displaced by the liquid medium. Dispersing agents like this compound lower the interfacial tension between the pigment surface and the vehicle, facilitating this process.

-

De-agglomeration: Mechanical energy, typically from high-shear mixing, is applied to break down the pigment agglomerates and aggregates into smaller particles.

-

Stabilization: Once the particles are dispersed, they must be prevented from coming back together. This compound provides steric stabilization, where its large, bulky molecules adsorb onto the pigment surface, creating a protective layer that physically hinders re-agglomeration.

Logical Relationship in Pigment Dispersion

Caption: The three key stages of achieving a stable pigment dispersion.

Conclusion